REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6].[N-:10]=[N+:11]=[N-:12].[Na+]>CN(C)C1C=CN=CC=1.C(C(C)=O)C(C)C>[N:10]([CH2:2][CH:3]([OH:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6])=[N+:11]=[N-:12] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OC)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
403 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Type
|
CUSTOM
|
Details
|
under stirring for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
After cooling the salt
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under vacuo
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(CC(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |